2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide 2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1005301-80-3
VCID: VC4772703
InChI: InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-5-6-15-9-10-16(12-18(15)24)23-20(25)13-27-19-8-4-3-7-17(19)22/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,25)
SMILES: CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Molecular Formula: C21H23FN2O3
Molecular Weight: 370.424

2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

CAS No.: 1005301-80-3

Cat. No.: VC4772703

Molecular Formula: C21H23FN2O3

Molecular Weight: 370.424

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide - 1005301-80-3

Specification

CAS No. 1005301-80-3
Molecular Formula C21H23FN2O3
Molecular Weight 370.424
IUPAC Name 2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Standard InChI InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-5-6-15-9-10-16(12-18(15)24)23-20(25)13-27-19-8-4-3-7-17(19)22/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,25)
Standard InChI Key ZJNBOCSLTOZGDY-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F

Introduction

2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological applications. This compound features a fluorinated phenoxy group and a tetrahydroquinoline moiety, both of which are known for their biological activities. The molecular formula of this compound is C21H23FN2O3, with a molecular weight of 370.424 g/mol.

Synthesis Steps:

  • Preparation of Starting Materials: This involves the synthesis of key intermediates necessary for the final compound.

  • Coupling Reactions: The tetrahydroquinoline and phenoxy moieties are coupled using appropriate reagents and conditions.

  • Acetamide Formation: The final step involves the introduction of the acetamide group to complete the molecule.

Potential Applications:

  • Cancer Research: Inhibiting specific protein interactions relevant to cancer.

  • Neurological Disorders: Modulating signaling cascades relevant to neurological conditions.

Analytical Techniques

Analytical techniques such as NMR and mass spectrometry are crucial for understanding the properties and biological activities of this compound. These methods provide detailed insights into the molecular structure and potential interactions with biological targets.

Analytical Data:

TechniquePurpose
NMRStructural Confirmation
Mass SpectrometryMolecular Weight Confirmation
HPLCReaction Progress Monitoring

Comparison with Similar Compounds

Compounds with similar structures, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, have shown antitubercular activities, highlighting the potential of phenoxy-acetamide scaffolds in drug development . This underscores the importance of structural modifications in optimizing biological activities.

Comparison Table:

CompoundBiological ActivityPotential Applications
2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamidePotential anticancer/neurological effectsCancer, Neurological Disorders
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesAntitubercularTuberculosis Treatment

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